molecular formula C9H6FNO B1342889 6-Fluoroisoquinolin-3-ol CAS No. 51463-15-1

6-Fluoroisoquinolin-3-ol

Cat. No. B1342889
CAS RN: 51463-15-1
M. Wt: 163.15 g/mol
InChI Key: BOIWWELBMIJQOV-UHFFFAOYSA-N
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Description

6-Fluoroisoquinolin-3-ol is a compound that falls within the broader class of fluoroisoquinolines, which are known for their diverse pharmacological activities and their utility in medicinal chemistry. The presence of a fluorine atom on the isoquinoline scaffold can significantly alter the chemical and physical properties of these molecules, making them of particular interest in drug design and synthesis.

Synthesis Analysis

The synthesis of fluoroisoquinolines and their derivatives often involves complex reactions that introduce the fluorine atom into the isoquinoline ring. For instance, the synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives is achieved through ring-opening reactions of acridizinium ions, which proceed via a nucleophilic ring-opening followed by an aza Diels-Alder reaction . Similarly, the synthesis of 6-fluoroquinoline derivatives with antiplasmodial activity involves the modification of the quinoline ring and subsequent testing against Plasmodium strains . The synthesis of 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids also demonstrates the complexity of introducing fluorine into the quinoline ring, aiming to obtain potent drugs for the treatment of Gram-positive infections .

Molecular Structure Analysis

The molecular structure of fluoroisoquinolines is characterized by the presence of a fluorine atom, which can influence the molecule's conformation and intermolecular interactions. The crystal structures of compounds based on the molecular motif of 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with different fluoro substitutions have been reported, showing various packing features in the crystal lattice . These structures are determined at low temperatures to ensure accuracy in evaluating intermolecular interactions involving fluorine atoms.

Chemical Reactions Analysis

Fluoroisoquinolines can undergo various chemical reactions, which are essential for their transformation into pharmacologically active compounds. For example, the synthesis of 8-fluoro-3,4-dihydroisoquinoline involves a directed ortho-lithiation reaction, which is a key step in producing amino-tetrahydroisoquinolines and other derivatives that can serve as building blocks for potential central nervous system drug candidates . Additionally, a cascade approach has been developed for the synthesis of fluorinated isoquinolines, involving a silver-catalyzed intramolecular aminofluorination of alkyne .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoroisoquinolines are influenced by the presence of fluorine, which can affect the molecule's lipophilicity, permeability, and interaction with biological targets. For instance, the synthesis and evaluation of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids for antimycobacterial activities involve assessing their ability to inhibit the supercoiling activity of DNA gyrase . The physicochemical parameters such as log P, log D, and ligand efficiency are calculated or determined experimentally to understand the compound's potential as a drug .

Scientific Research Applications

Fluorescence Studies and Hybridization Affinity

  • Fluorophore Development for Nucleic Acid Labeling : Novel fluorophores have been synthesized, including derivatives related to 6-Fluoroisoquinolin-3-ol. These compounds demonstrate enhanced fluorescence and are used for labeling nucleosides, which are then converted to phosphoramidites for covalent attachment to oligodeoxyribonucleotides. This results in improved fluorescence signals and higher hybridization affinity compared to unlabelled oligodeoxyribonucleotides (Singh & Singh, 2007).

Radiopharmaceuticals and Neuroimaging

  • Vesicular Monoamine Transporter 2 Imaging Agent : A study investigated 18F-FP-(+)-DTBZ (18F-AV-133), a VMAT2 imaging agent, as a potential tool for imaging VMAT2 sites in humans. This compound, structurally related to 6-Fluoroisoquinolin-3-ol, showed no adverse effects and demonstrated high uptake in the brain, useful for clinical applications in neuroimaging (Lin et al., 2010).
  • PET Imaging of Neurofibrillary Tangles : The radiopharmaceutical [18 F]MK-6240, derived from 6-Fluoroisoquinolin-3-ol, shows promise in PET imaging for detecting neurofibrillary tangles, which consist of aggregated tau protein in human brains. This has implications for studying neurodegenerative diseases like Alzheimer's (Collier et al., 2017).

Anticancer Research

  • Synthesis of Anticancer Quinoline Derivatives : Research focused on synthesizing 2-phenylquinolin-4-ones, including 6-fluoro derivatives, has led to the development of potent antitumor agents. These compounds show significant inhibitory activity against various tumor cell lines and are being explored as clinical candidates for cancer treatment (Chou et al., 2010).

Antifungal Activity

  • Synthesis of Antifungal Quinazoline Derivatives : Studies have synthesized novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, showing high antifungal activities. These compounds demonstrate effectiveness against various fungi, providing a new avenue for antifungal drug development (Xu et al., 2007).

Safety And Hazards

The safety information for 6-Fluoroisoquinolin-3-ol indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, and H319 . The precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

6-fluoro-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIWWELBMIJQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615761
Record name 6-Fluoroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroisoquinolin-3-ol

CAS RN

51463-15-1
Record name 6-Fluoro-3(2H)-isoquinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51463-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
XG Li, M Sun, Q Jin, K Liu, PN Liu - The Journal of Organic …, 2016 - ACS Publications
A Rh(III)-catalyzed coupling/cyclization cascade reaction is described, which involves arylimidates and diazo compounds and proceeds via intermolecular C–C bond formation and …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk

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